(4-Ethylphenyl)methanesulfonic acid

Description

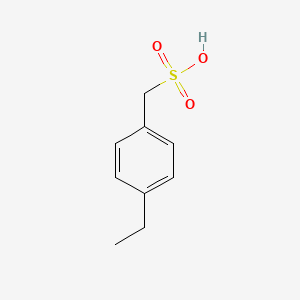

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYOKYBGDYUODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591720 | |

| Record name | (4-Ethylphenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752148-79-1 | |

| Record name | (4-Ethylphenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethylphenyl Methanesulfonic Acid and Analogues

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) directly onto the aromatic ring of an ethylbenzene (B125841) derivative. This is a common and powerful method in organic chemistry for the synthesis of aromatic sulfonic acids. chemicalbook.com

Electrophilic Aromatic Sulfonation Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic compounds. nih.gov In the context of synthesizing (4-Ethylphenyl)methanesulfonic acid, this involves the reaction of ethylbenzene with a suitable sulfonating agent. The ethyl group on the benzene (B151609) ring is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to itself. The reaction typically yields a mixture of ortho and para isomers. pearson.com

The generally accepted mechanism for electrophilic aromatic sulfonation involves the attack of the electron-rich aromatic ring on the electrophile, which is often sulfur trioxide (SO₃) or a related species. masterorganicchemistry.comlibretexts.org This initial attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov Subsequently, a base, often water or the conjugate base of the acid used, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

The ratio of para to ortho substitution in the sulfonation of ethylbenzene can be influenced by reaction conditions such as temperature. For instance, at 0°C, the ratio of para to ortho product is approximately 55:40, whereas at 100°C, the ratio shifts to 70:20 in favor of the para isomer. pearson.com This temperature dependence is attributed to the reversibility of the sulfonation reaction, which allows for thermodynamic control at higher temperatures, favoring the more stable para isomer. pearson.comlibretexts.org

Role of Sulfur Trioxide and its Complexes in Controlled Sulfonation

Sulfur trioxide (SO₃) is a highly reactive and potent sulfonating agent. nih.gov Its high reactivity, however, can lead to side reactions and the formation of byproducts, such as sulfones. chemicalbook.com To moderate its reactivity and improve selectivity, SO₃ is often used in the form of complexes. google.com

Commonly used complexes include those with dioxane, pyridine (B92270), and dimethylformamide. google.com These complexes reduce the electrophilicity of the sulfur trioxide, leading to a milder and more controlled sulfonation process. google.com For instance, the sulfur trioxide pyridine complex is a well-known reagent for sulfonylation reactions. wikipedia.org The use of such complexes can minimize the formation of undesired byproducts and allow for more precise control over the reaction. google.com

The reaction kinetics and mechanism of sulfonation with sulfur trioxide can be complex and are influenced by the solvent and the number of SO₃ molecules involved. nih.govrsc.org Studies have shown that in some cases, a second molecule of SO₃ may participate in the reaction, acting as a proton acceptor in the final step of the mechanism. nih.gov The choice of solvent, whether non-complexing (like CCl₃F) or complexing (like CH₃NO₂), also plays a crucial role in the reaction pathway and kinetics. nih.govrsc.org

Indirect Synthesis Pathways

Indirect methods for the synthesis of this compound involve the formation of the sulfonic acid group from a precursor that is already attached to the (4-ethylphenyl)methyl moiety.

Oxidation of Organosulfur Precursors

One of the primary indirect routes to arylmethanesulfonic acids is the oxidation of corresponding organosulfur precursors, such as thiols (mercaptans). The synthesis of this compound can be envisioned through the oxidation of (4-ethylphenyl)methanethiol. bldpharm.comnih.gov

Various oxidizing agents can be employed for this transformation. For example, aqueous hydrogen peroxide in the presence of a solid acid catalyst like silica (B1680970) sulfuric acid has been used for the selective oxidation of alkyl and aryl sulfides to either sulfoxides or sulfones by controlling the amount of the oxidizing agent and catalyst. Another approach involves the oxidation of methylmercaptan with chlorine to produce methanesulfonic acid, although this method generates significant amounts of hydrochloric acid as a byproduct. acs.org

Metal-Catalyzed Coupling and Insertion Reactions

Metal-catalyzed reactions offer versatile and efficient pathways for the formation of carbon-sulfur bonds, which are key to synthesizing sulfonic acids. While direct metal-catalyzed synthesis of this compound is not extensively detailed in the provided context, general principles of metal-catalyzed sulfonation can be applied.

For instance, palladium-catalyzed coupling reactions have been developed for the synthesis of aryl sulfonic acids from aryl halides and a sulfur dioxide surrogate like thiourea (B124793) dioxide. rsc.orgrsc.org This method has been applied to various aryl halides, demonstrating its potential for the synthesis of a wide range of sulfonic acids. rsc.org Another approach involves the direct sulfonation of methane (B114726) to methanesulfonic acid using a cerium (IV) catalyst in the presence of chlorosulfonic acid and oxygen. acs.org

Sustainable and Mild Synthetic Routes

There is a growing emphasis on developing sustainable and environmentally friendly methods for chemical synthesis. ontosight.ai For the synthesis of sulfonic acids, several "green" approaches have been explored. rsc.org

One such method involves the use of thiourea dioxide as an eco-friendly and easy-to-handle sulfur dioxide surrogate in combination with air as a green oxidant. rsc.org This strategy allows for the synthesis of both aryl and alkyl sulfonic acids from halides under mild conditions, sometimes even without a transition metal catalyst. rsc.org The reaction proceeds through a sulfinate intermediate. rsc.org

Another sustainable approach utilizes Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride, to catalyze the sulfonation of aromatic compounds under mild, aqueous conditions. organic-chemistry.org Methanesulfonic acid itself is considered a green reagent due to its biodegradability and cost-effectiveness, and it has been used as a catalyst in various organic reactions, including Friedel-Crafts reactions. researchgate.netthieme-connect.comthieme-connect.detsijournals.com

Novel Synthetic Route Development

The synthesis of arylakylsulfonic acids, including this compound, is a focal point of research due to their importance as intermediates and functional molecules. The development of novel synthetic routes aims to improve efficiency, selectivity, and environmental footprint compared to traditional methods. hilarispublisher.comchemicalbook.com These efforts often draw from advancements in catalysis, mechanistic understanding, and the strategic design of reaction pathways. hilarispublisher.com

Mechanistic Investigations of New Synthetic Protocols

The cornerstone of synthesizing this compound is the electrophilic aromatic substitution (EAS) reaction, specifically the sulfonation of ethylbenzene. researchgate.netutwente.nl Understanding the mechanism of this reaction is critical for developing new and improved protocols.

The classical mechanism involves an electrophilic attack on the aromatic ring by a sulfonating agent. masterorganicchemistry.comlibretexts.org In reactions using sulfuric acid, the active electrophile is often proposed to be sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com The reaction proceeds through a Wheland-type intermediate, also known as a sigma complex, where the aromaticity of the ring is temporarily disrupted. researchgate.net A subsequent deprotonation step restores the aromatic system and yields the final sulfonic acid product. masterorganicchemistry.com

Kinetic studies on the homogeneous sulfonation of ethylbenzene in aqueous sulfuric acid have confirmed that the reaction is first-order with respect to the aromatic compound. researchgate.net Research into the sulfonation of alkylbenzenes with fuming sulfuric acid (FSA) has shown that the reaction is fast, exothermic, and mixing-sensitive. utwente.nl This sensitivity arises from a competition between the desired primary sulfonation and a subsequent, less reactive step that forms disulfonic acids. utwente.nl Efficient mixing is therefore crucial to maximize the yield of the mono-sulfonated product. utwente.nl

Investigations into the reaction medium's nature, particularly in concentrated sulfuric acid and oleum, are crucial for clarifying the reaction mechanism. gla.ac.uk The acidity of the medium, as defined by Hammett's acidity function, significantly influences the reaction rate and the nature of the active sulfonating species. gla.ac.uk Modern synthetic protocols leverage this mechanistic understanding by employing novel reactor technologies, such as rotor-stator spinning disc reactors, which provide excellent mass and heat transfer rates, thereby enhancing selectivity towards the desired mono-sulfonated product. utwente.nl

Alternative mechanisms and synthetic routes are also being explored. For instance, the sulfonation of linear alkylbenzenes with sulfur trioxide in falling film reactors has been studied, leading to proposed alternative reaction pathways that differ from the commonly accepted mechanism. acs.org Other methods for introducing sulfonic acid groups include the oxidation of sulfur compounds like thiophenols or the use of diazo reactions, which can be advantageous when direct sulfonation is challenging. chemicalbook.com The formation of methanesulfonic acid esters from alcohols and methanesulfonic acid has also been mechanistically studied, revealing pathways that can limit the extent of ester formation, which is relevant when considering the synthesis of sulfonic acid derivatives. pqri.org

Reaction Chemistry and Mechanistic Studies of 4 Ethylphenyl Methanesulfonic Acid

Acid-Catalyzed Transformations

(4-Ethylphenyl)methanesulfonic acid's acidic nature makes it a valuable catalyst in several organic reactions. Its utility in promoting esterification and alkylation, and its broader role as a Brønsted acid catalyst, are of particular interest.

Esterification and Alkylation Processes Mediated by this compound

Esterification is a fundamental reaction in organic synthesis, often requiring an acid catalyst to proceed efficiently. google.com this compound, a type of arenesulfonic acid, can serve as an effective catalyst for these reactions. google.com The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid by the sulfonic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. youtube.com This process is an equilibrium-limited reaction. google.com

While direct studies detailing the use of this compound specifically for alkylation are not prevalent in the provided results, the catalytic activity of structurally similar sulfonic acids, like methanesulfonic acid and p-toluenesulfonic acid, in Friedel-Crafts alkylation is well-documented. mdpi.com These catalysts are often sought as more environmentally benign alternatives to traditional Lewis acids. mdpi.com

Role as a Brønsted Acid Catalyst in Organic Synthesis

As a sulfonic acid, this compound is a strong Brønsted acid. Brønsted acids are crucial catalysts in a multitude of organic transformations because they act as proton donors. asianpubs.org The catalytic activity of sulfonic acids like methanesulfonic acid (MSA) has been demonstrated in various reactions, including polymerization and the synthesis of urethanes. nih.gov For instance, MSA can facilitate the reaction between an isocyanate and an alcohol to form a urethane (B1682113) by protonating the isocyanate group, thereby activating it for nucleophilic attack. nih.gov The efficiency of such catalysts is often linked to their acidity. researchgate.net

Derivatization Reactions

The sulfonic acid group in this compound is a key functional handle for a variety of derivatization reactions, leading to the synthesis of important classes of compounds such as salts, esters, and sulfonamides.

Synthesis of Salts and Esters (Mesylates/Methanesulfonates)

The reaction of this compound with appropriate bases leads to the formation of its corresponding salts. More commonly, the derivatization focuses on creating esters of sulfonic acids, known as sulfonates. Specifically, esters of methanesulfonic acid are termed methanesulfonates or mesylates.

The synthesis of methanesulfonate (B1217627) esters often involves the reaction of an alcohol or phenol (B47542) with methanesulfonyl chloride in the presence of a base. For example, 4-acetylphenyl methanesulfonate can be prepared from 4-hydroxyacetophenone and methanesulfonyl chloride. cu.edu.egnih.gov Similarly, the reaction of a phenol with p-toluenesulfonyl chloride in the presence of a base like potassium carbonate yields the corresponding aryl tosylate. cu.edu.eg A general procedure for preparing methanesulfonic acid active esters can involve the esterification of a suitable precursor alcohol with methylsulfonyl chloride. google.com

Table 1: Examples of Methanesulfonate Ester Synthesis

| Reactant 1 | Reactant 2 | Product | Catalyst/Base |

| 4-Hydroxyacetophenone | Methanesulfonyl chloride | 4-Acetylphenyl methanesulfonate cu.edu.egnih.gov | Not specified |

| Phenol | p-Toluenesulfonyl chloride | Aryl tosylate cu.edu.eg | K₂CO₃ |

| cis-[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol | Methylsulfonyl chloride | Methanesulfonic acid active ester google.com | Not specified |

Formation of Sulfonamides and Other Functionalized Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry and are synthesized from sulfonic acids or their derivatives. thieme-connect.de The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine. Therefore, to synthesize (4-Ethylphenyl)sulfonamides, (4-Ethylphenyl)methanesulfonyl chloride would be a key intermediate. This sulfonyl chloride can be prepared from the corresponding sulfonic acid. google.com

The general synthesis of sulfonamides involves reacting a sulfonyl chloride with an amine in the presence of a base to neutralize the HCl byproduct. asianpubs.orgepa.gov For example, the reaction of p-acetamidobenzenesulfonyl chloride with an amine in acetone (B3395972) and pyridine (B92270) yields the corresponding N-acetyl sulfanilamide (B372717). asianpubs.org

Recent advances in sulfonamide synthesis have explored various strategies, including S-N bond construction, C-N cross-coupling, N-H functionalization, and C-H sulfonamidation, aiming for more efficient and greener processes. thieme-connect.de

Table 2: General Methods for Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Product Type |

| Sulfonyl chloride | Primary or Secondary Amine | Sulfonamide |

| p-Acetamidobenzenesulfonyl chloride | Amine | N-Acetyl sulfanilamide asianpubs.org |

Mechanistic Pathways of Key Reactions

The mechanism of acid-catalyzed esterification, a reaction facilitated by this compound, proceeds through a well-established pathway. youtube.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the Brønsted acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. This results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs from the newly added hydroxyl group to one of the original hydroxyl groups. The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst. youtube.com This mechanism is often referred to as an Aac2 mechanism, signifying an acid-catalyzed, bimolecular, acyl-oxygen bond cleavage process. youtube.com

In the formation of sulfonamides from sulfonyl chlorides, the mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide.

A proposed mechanism for the synthesis of primary sulfonamides from organometallic reagents and N-sulfinyl-O-(tert-butyl)hydroxylamine involves the formation of a sulfinamide intermediate, which then rearranges to a sulfonimidate ester anion. acs.org This is followed by an intramolecular proton transfer and elimination of isobutene to give the sulfonamide anion, which is then protonated upon workup. acs.org

Kinetic Studies of this compound-Mediated Reactions

While specific kinetic data for reactions directly mediated by this compound are not extensively documented in publicly available literature, the kinetic behavior of this catalyst can be inferred from studies of analogous arenesulfonic acids, such as p-toluenesulfonic acid (p-TSA). Arenesulfonic acids are strong acids that are widely used as catalysts in a variety of organic reactions, including esterification, hydrolysis, and Friedel-Crafts reactions. The rates of these reactions are critically dependent on the concentration of the acid catalyst, the nature of the reactants, the temperature, and the solvent.

The catalytic activity of an arenesulfonic acid is directly related to its acidity (pKa). The presence of an electron-donating group, such as the ethyl group at the para position of this compound, is expected to slightly decrease its acidity compared to unsubstituted benzenesulfonic acid. This is due to the electron-releasing nature of the alkyl group, which destabilizes the resulting sulfonate anion. However, it would still be considered a strong acid, capable of effectively catalyzing a range of chemical transformations.

Rate = k[Carboxylic Acid][Alcohol][H⁺]

The specific rate constant, k, would be influenced by the structure of the arenesulfonic acid catalyst. Due to the lack of specific experimental data for this compound, an illustrative data table based on studies of similar arenesulfonic acid-catalyzed reactions is presented below to demonstrate the expected trends.

Illustrative Kinetic Data for Arenesulfonic Acid-Catalyzed Esterification

| Catalyst | Substituent | Relative Rate Constant (k_rel) |

| Benzenesulfonic acid | -H | 1.00 |

| p-Toluenesulfonic acid | -CH₃ | ~0.95 |

| This compound | -CH₂CH₃ | (estimated) ~0.93 |

| p-Nitrobenzenesulfonic acid | -NO₂ | ~2.50 |

This table is for illustrative purposes and the values for this compound are estimated based on general principles of substituent effects.

The data illustrates that electron-donating groups, like methyl and ethyl, slightly decrease the reaction rate compared to the unsubstituted acid, while electron-withdrawing groups, like the nitro group, significantly increase the rate due to the enhanced acidity of the catalyst.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding the mechanism of any catalyzed reaction. For reactions mediated by this compound, the mechanisms are expected to be analogous to those established for other strong Brønsted acids.

In acid-catalyzed reactions, the primary role of this compound is to act as a proton donor, protonating a substrate molecule to form a more reactive intermediate. The nature of this intermediate depends on the specific reaction.

Common Intermediates in Reactions Catalyzed by this compound:

Oxonium Ions: In reactions involving carbonyl compounds, such as the esterification of carboxylic acids or the hydrolysis of esters, the acid catalyst protonates the carbonyl oxygen. This generates an oxonium ion, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The transition state for this step involves the transfer of a proton from the sulfonic acid to the carbonyl group.

Carbocations: In reactions such as Friedel-Crafts alkylation or the dehydration of alcohols, the acid catalyst facilitates the formation of a carbocation intermediate. For instance, in the alkylation of an aromatic ring with an alkene, the acid protonates the alkene to form a carbocation, which then acts as the electrophile. The stability of the carbocation intermediate is a key factor in determining the reaction pathway and the structure of the final product. The transition state leading to the carbocation is the highest energy point on the reaction coordinate for this step.

Acylium Ions: In certain reactions, such as the Friedel-Crafts acylation with carboxylic anhydrides, the protonation of the anhydride (B1165640) by this compound can lead to the formation of a highly reactive acylium ion (R-C≡O⁺). This intermediate is a powerful electrophile that readily reacts with aromatic rings. rsc.org

The structure of the transition states in these reactions is often inferred from kinetic isotope effects and computational studies. For example, in an A-2 mechanism for ester hydrolysis, the transition state of the rate-determining step involves the sulfonic acid, the protonated substrate, and the attacking nucleophile (e.g., a water molecule). jcsp.org.pk The ethyl group on the phenyl ring of the catalyst is not directly involved in the bond-making or bond-breaking processes of the transition state but influences its energy by modifying the electronic properties of the sulfonic acid group.

Advanced Applications in Chemical Synthesis and Materials Science

Catalytic Applications in Complex Organic Transformations

The strong acidic nature of arylsulfonic acids makes them excellent catalysts for a wide array of organic reactions, promoting efficiency and often enabling milder reaction conditions compared to traditional mineral acids.

As a soluble organic acid, (4-Ethylphenyl)methanesulfonic acid can function as a homogeneous catalyst in numerous transformations. Its parent compound, methanesulfonic acid (MSA), is widely used for reactions such as esterification, alkylation, and acylation. rsc.orgresearchgate.net MSA is recognized as an effective and environmentally benign catalyst for the direct ortho-acylation of phenols and naphthols, providing high yields and regioselectivity. iau.ir It serves as a green acid catalyst due to its biodegradability and lower corrosivity (B1173158) compared to acids like sulfuric acid. rsc.orgresearchgate.net For instance, MSA has been successfully used to catalyze the alkylation of aromatics with olefins and in the synthesis of lauraldehyde glycerol (B35011) acetal, where it proved more efficient than p-toluenesulfonic acid. researchgate.netresearchgate.net

In the realm of heterogeneous catalysis , sulfonic acids are immobilized on solid supports to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.com MSA has been supported on materials like silica (B1680970), activated carbon, and metal-organic frameworks (MOFs) such as UiO-66. mdpi.comorientjchem.org These solid acid catalysts have demonstrated excellent stability and activity in the esterification of fatty acids for biodiesel production. mdpi.com For example, a sulfonated carbon-based catalyst derived from lignin (B12514952) and MSA showed high thermal stability and efficient catalytic activity for the esterification of stearic acid. nih.gov

Table 1: Overview of Catalytic Applications

| Reaction Type | Catalyst Form | Substrates | Key Findings |

| Ortho-Acylation | Homogeneous (MSA) | Phenols, Naphthols | High regioselectivity for ortho-acylated products; environmentally benign route. iau.ir |

| Alkylation | Homogeneous (MSA) | Aromatics, Olefins | Efficient removal of trace olefins from aromatics. researchgate.net |

| Esterification | Heterogeneous (MSA/UiO-66) | Palmitic Acid, Various Alcohols | High conversion rates (up to 99.2%); catalyst is stable and reusable. mdpi.com |

| Esterification | Heterogeneous (Sulfonated Carbon) | Stearic Acid, Methanol (B129727) | Efficient catalysis under near-critical alcohol conditions; high ester yields (>80%). nih.gov |

| Acetal Synthesis | Homogeneous (MSA) | Lauraldehyde, Glycerol | More efficient than p-toluenesulfonic acid, achieving higher yields at lower temperatures. researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly valued for their efficiency and atom economy. tcichemicals.com Strong protic acids are often essential catalysts in these complex transformations. One notable example is the Prins-type cyclization, where ketones, a homoallylic alcohol, and an acid like methanesulfonic acid react to form substituted spirocyclic tetrahydropyrans. nih.gov This three-component coupling provides rapid access to complex heterocyclic frameworks that are valuable in medicinal chemistry. nih.gov

While direct reports citing this compound in MCRs are limited, the established role of MSA and other sulfonic acids in catalyzing reactions like the Biginelli and Hantzsch syntheses underscores the potential of this class of catalysts. tcichemicals.combaranlab.org These reactions rely on an acid catalyst to activate substrates and facilitate the cascade of bond-forming events that lead to the final heterocyclic product. baranlab.org

In polymer chemistry, catalysts are crucial for controlling polymerization processes and tailoring the properties of the resulting materials. mdpi.com Strong acids like methanesulfonic acid are used not only as catalysts but also as solvents for processing high-performance polymers. dtic.mil For instance, rodlike aromatic heterocyclic polymers, such as polybenzobisoxazoles, are often processed in MSA solutions to form anisotropic dopes for spinning high-strength fibers. dtic.mil

Furthermore, sulfonic acids are instrumental in material modification. The synthesis of sulfonated carbon-based catalysts from organosolv lignin and methanesulfonic acid is a prime example, transforming a biomass-derived material into a functional, reusable catalyst for reactions like esterification. nih.gov MSA is also employed in the biodiesel industry as an esterification catalyst that allows for the use of diverse feedstocks like waste oils and animal fats, while its low-corrosion formulations reduce damage to stainless steel equipment. arkema.com

Role in Specialized Synthetic Procedures

Beyond broad catalytic applications, this compound and its relatives play key roles in specific, often critical, steps within complex multi-step syntheses.

In solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. thermofisher.com Trifluoroacetic acid (TFA) has traditionally been the reagent of choice for this global deprotection. nih.gov However, due to environmental and health concerns surrounding polyfluoroalkyl substances (PFAS), of which TFA is a member, alternatives are being actively sought. nih.gov

Methanesulfonic acid (MSA) has emerged as a promising "green acid" substitute for TFA. nih.gov Its effectiveness, however, is highly dependent on the solvent system used. Research shows that a 1.5% solution of MSA in dichloromethane (B109758) (DCM) can successfully remove most acid-labile side-chain protecting groups. nih.gov When greener solvents like acetic acid (AcOH) or dimethylcarbonate (DMC) are used, higher concentrations of MSA (8-16%) are required. nih.gov A significant challenge remains the removal of the highly stable trityl (Trt) protecting group from histidine, asparagine, and glutamine residues, which often proves incomplete even with concentrated MSA solutions. nih.gov Additionally, the use of strong acids like MSA can sometimes lead to side reactions, such as the formation of aspartimide from aspartic acid residues. nih.gov

Table 2: Deprotection Strategies Using Methanesulfonic Acid in SPPS

| Protecting Group | Reagent Conditions | Outcome | Reference |

| Most acid-labile groups (e.g., Boc, OtBu, Pbf) | 1.5% MSA in DCM | Successful removal | nih.gov |

| Most acid-labile groups (e.g., Boc, OtBu, Pbf) | 8-16% MSA in AcOH/DMC | Successful removal | nih.gov |

| Trityl (Trt) on His, Asn, Gln | 1.5% MSA in DCM | Incomplete removal | nih.gov |

| Trityl (Trt) on Asn, Gln | 8-16% MSA in AcOH/DMC | Challenging/Incomplete removal | nih.gov |

| Aspartic Acid (Asp) containing peptides | Various MSA solutions | Potential for aspartimide side-product formation | nih.gov |

The formation of carbon-heteroatom bonds (C-X, where X = O, N, S, etc.) is a fundamental operation in organic synthesis. acs.orglibretexts.org Asymmetric carbon-heteroatom bond formation is particularly important for creating chiral molecules. libretexts.org Acid catalysis plays a pivotal role in many of these transformations by activating either the electrophile or the nucleophile.

This compound, as a strong Brønsted acid, is well-suited to catalyze reactions that form C-O and C-N bonds. Classic examples include Fischer esterification (C-O bond formation) and the synthesis of amides from nitriles, both of which are promoted by strong acids. rsc.org The direct ortho-acylation of phenols catalyzed by MSA is another example of C-C bond formation that is often a precursor to further functionalization involving heteroatoms. iau.ir In the Prins cyclization, a key C-O bond is formed during the intramolecular attack of an alcohol onto an activated oxocarbenium ion, a process initiated by the acid catalyst. nih.gov The direct formation of C–N and C–O bonds is essential for developing materials for energy storage systems, and catalytic methods are crucial for achieving this efficiently. nih.gov

Integration into Advanced Materials

The integration of sulfonic acid groups into polymer structures is a cornerstone of developing advanced functional materials, particularly for applications requiring ion transport. The presence of the sulfonic acid moiety provides hydrophilicity and the capacity for ion exchange, while the aromatic backbone, substituted with an ethyl group, would be expected to influence the polymer's mechanical properties, solubility, and morphology.

Ion-exchange resins are polymers that can exchange particular ions within the polymer with ions in a surrounding solution. The functional groups attached to the polymer backbone determine the resin's ion-exchange properties. In this context, the methanesulfonic acid group of this compound would serve as the active cation-exchange site.

Polymers incorporating this compound could theoretically be synthesized to create cation-exchange resins. The sulfonic acid groups (-SO₃H) provide strongly acidic sites that can readily exchange their protons (H⁺) for other cations in a solution. The performance of such a resin would be characterized by several key parameters:

Ion-Exchange Capacity (IEC): This is a measure of the number of exchangeable ions per unit weight of the resin. The IEC would be directly related to the concentration of this compound units within the polymer.

Swelling: The hydrophilicity of the sulfonic acid groups leads to water absorption and swelling of the resin. The hydrophobic nature of the ethylphenyl group might help to control excessive swelling, which can be detrimental to the mechanical stability of the resin.

Selectivity: The resin's affinity for different cations would be influenced by the steric and electronic environment created by the polymer backbone and the ethylphenyl group.

While specific data for resins based on this compound is not available, Methane (B114726) Sulfonic Acid (MSA) is used in the regeneration of conventional ion-exchange resins, highlighting the utility of the sulfonyl functional group in this field. arkema.com

Table 1: Theoretical Parameters for an Ion-Exchange Resin Based on this compound

| Parameter | Theoretical Influence of this compound |

| Functional Group | Methanesulfonic acid (-CH₂SO₃H) |

| Exchangeable Ion | H⁺ (Proton) |

| Polymer Backbone | Potentially polystyrene or polyether backbones |

| Control of Properties | The ethyl group could modify hydrophobicity and mechanical strength. |

Proton exchange membranes (PEMs) are a critical component of polymer electrolyte membrane fuel cells (PEMFCs), facilitating the transport of protons from the anode to the cathode. energy.gov Sulfonated aromatic polymers are considered promising candidates for PEMs due to their potential for high proton conductivity, good thermal and chemical stability, and mechanical strength. researchgate.netlidsen.com

Key properties for a PEM derived from this compound would include:

Proton Conductivity: This is a measure of how well the membrane conducts protons. It is highly dependent on the degree of sulfonation and the water content of themembrane. The U.S. Department of Energy has set targets for proton conductivity, aiming for 100 mS/cm at 80°C for practical applications. nih.gov

Water Uptake and Swelling: Adequate water content is essential for proton conduction, but excessive swelling can compromise the membrane's mechanical integrity and dimensional stability. nih.gov The balance between the hydrophilic sulfonic acid groups and the more hydrophobic ethylphenyl part of the monomer would be critical.

Thermal and Mechanical Stability: Fuel cells operate at elevated temperatures, and the membrane must remain stable. Aromatic polymers generally offer good thermal stability. researchgate.net

While materials like sulfonated poly(ether ether ketone) (SPEEK) are widely studied for these applications, the principle of incorporating sulfonic acid groups into a robust polymer backbone is the same. lidsen.comnih.gov The specific structure of this compound could offer a unique balance of properties if successfully polymerized into a suitable membrane material.

Table 2: Projected Properties for a PEM Utilizing this compound

| Property | Desired Characteristic for PEMs | Potential Contribution of this compound |

| Proton Conductivity | High (e.g., > 0.1 S/cm) | Provided by the methanesulfonic acid groups. |

| Water Management | Controlled uptake and swelling | The ethylphenyl group may impart hydrophobicity to balance the sulfonic acid's hydrophilicity. |

| Thermal Stability | High (stable at operating temperatures >80 °C) | The aromatic nature of the monomer would contribute to a stable polymer backbone. |

| Mechanical Strength | Robust and durable | Dependent on the final polymer structure and molecular weight. |

Spectroscopic and Advanced Analytical Characterization of 4 Ethylphenyl Methanesulfonic Acid

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Key vibrational modes for (4-Ethylphenyl)methanesulfonic acid include the characteristic stretches of the sulfonic acid group (-SO3H), the aromatic ring, and the ethyl substituent. The sulfonic acid group gives rise to strong and distinct bands. The S=O asymmetric and symmetric stretching vibrations are particularly prominent in the IR spectrum. The S-O stretching and O-H stretching and bending vibrations are also key indicators of the sulfonic acid moiety.

The ethyl-substituted phenyl group will exhibit characteristic C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl group. Aromatic C=C stretching bands and out-of-plane C-H bending vibrations provide information about the substitution pattern of the benzene (B151609) ring.

While experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on data from similar compounds such as p-toluenesulfonic acid. The primary differences would arise from the vibrational modes of the ethyl group as compared to the methyl group.

Hypothetical Vibrational Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3400-2800 (broad) | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2975-2850 | IR, Raman |

| S=O Asymmetric Stretch | ~1250 | IR |

| S=O Symmetric Stretch | ~1080 | IR |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

Overtone spectroscopy, which observes the transitions to higher vibrational energy levels (overtones and combination bands), is a sensitive tool for investigating subtle molecular details such as conformational changes and intermolecular interactions. While less commonly applied than fundamental vibrational spectroscopy, it can provide unique insights.

For this compound, overtone spectroscopy could be particularly useful in studying the conformational preferences of the ethyl group and the nature of hydrogen bonding involving the sulfonic acid group. The positions and intensities of the O-H stretching overtones, for example, are highly sensitive to the strength and geometry of hydrogen bonds. By analyzing these weak overtone bands, it may be possible to characterize the aggregation state of the acid in different environments.

The study of vapor-phase OH-stretching overtone spectra of related compounds like methanesulfonic acid has revealed the influence of weak intramolecular interactions on the OH-stretching frequency. sielc.com Similar studies on this compound could elucidate the interplay between the ethylphenyl group and the sulfonic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the aromatic protons will appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the methanesulfonic acid group and the electron-donating nature of the ethyl group. The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of their connectivity. The acidic proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The aromatic carbons will have chemical shifts in the typical aromatic region, with the carbon attached to the sulfonic acid group being significantly downfield. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

NMR is also invaluable for mechanistic studies. By monitoring the changes in the NMR spectrum over time, it is possible to follow the course of a reaction involving this compound, identify intermediates, and determine reaction kinetics. For instance, in sulfonation reactions, NMR can be used to track the formation of the product and any potential isomers.

Hypothetical NMR Data for this compound (in CDCl₃)

| Nucleus | Atom | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho to -CH₂SO₃H) | ~7.8 | Doublet |

| ¹H | Aromatic (ortho to -CH₂CH₃) | ~7.3 | Doublet |

| ¹H | -CH₂- (ethyl) | ~2.7 | Quartet |

| ¹H | -CH₃ (ethyl) | ~1.2 | Triplet |

| ¹H | -CH₂- (methane) | ~4.3 | Singlet |

| ¹H | -SO₃H | Variable (broad) | Singlet |

| ¹³C | Aromatic (C-SO₃H) | ~145 | Singlet |

| ¹³C | Aromatic (C-CH₂CH₃) | ~148 | Singlet |

| ¹³C | Aromatic (CH) | 126-130 | Singlet |

| ¹³C | -CH₂- (ethyl) | ~29 | Singlet |

| ¹³C | -CH₃ (ethyl) | ~15 | Singlet |

Mass Spectrometry for Reaction Monitoring and Product Elucidation

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of this compound. It is also highly effective for monitoring the progress of reactions and identifying products and byproducts.

In a typical mass spectrum, this compound will exhibit a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic sulfonic acids include the loss of SO₂ or SO₃. For this compound, fragmentation of the ethyl group and cleavage of the bond between the phenyl ring and the methanesulfonic acid group would also be expected. For instance, the fragmentation of 4-ethyl benzene sulfonate has been shown to involve the loss of SO₂ to produce a 4-ethylphenolate anion. aaqr.org

By coupling mass spectrometry with a chromatographic separation technique (e.g., LC-MS or GC-MS), it is possible to monitor complex reaction mixtures in real-time. This allows for the identification of the starting materials, intermediates, the desired product, and any impurities, providing a comprehensive picture of the reaction progress.

Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (relative abundance) | Assignment |

|---|---|---|

| [M+H]⁺ | 201 (100%) | Molecular Ion |

| [M-SO₂]⁺ | 137 (variable) | Loss of sulfur dioxide |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a particularly well-suited method for the analysis of this non-volatile, polar compound.

In HPLC, a suitable stationary phase (e.g., a C18 reversed-phase column) and a mobile phase are chosen to achieve separation of the target compound from any impurities or other components in a mixture. The retention time of this compound will depend on its interaction with the stationary and mobile phases. Due to its polar nature, ion-pairing agents may be added to the mobile phase to improve retention and peak shape on reversed-phase columns. phenomenex.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be effective for the analysis of aromatic sulfonic acids. helixchrom.com

By calibrating the HPLC system with standards of known concentration, it is possible to quantify the amount of this compound in a sample, allowing for accurate determination of its purity. HPLC coupled with a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS) provides both quantitative and qualitative information.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | 5-10 minutes (dependent on specific gradient) |

Computational and Theoretical Investigations of 4 Ethylphenyl Methanesulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reaction mechanisms of organic sulfonic acids. While specific studies on (4-ethylphenyl)methanesulfonic acid are not prevalent in published literature, extensive research on the parent compound, methanesulfonic acid (MSA), provides a robust framework for understanding its behavior. researchgate.netnih.gov

The reactivity of sulfonic acids is often dictated by the energetics of their reaction pathways, including transition states and reaction enthalpies. Quantum chemical methods like G3X theory and coupled-cluster calculations (CCSD(T)) have been used to determine these energetic parameters with high accuracy for related molecules. researchgate.net

For instance, the formation of sulfonate esters, a key reaction of sulfonic acids, involves the reaction of the acid with an alcohol. Studies on the reaction between methanesulfonic acid and methanol (B129727) have identified two potential mechanistic pathways. pqri.org These pathways can be computationally modeled to determine the activation energies, which are crucial for predicting reaction rates. The presence of the 4-ethylphenyl group is expected to influence these pathways through steric and electronic effects, although specific energetic profiles for this derivative require dedicated computational studies.

Another relevant reaction is the Fries rearrangement, which can be catalyzed by methanesulfonic acid. researchgate.net Computational studies can map the potential energy surface of such reactions, identifying the lowest energy pathway and the structure of the transition state. The activation parameters for the Fries rearrangement of phenyl acetate (B1210297) in MSA have been determined, providing an example of the kind of data that can be derived from such investigations. researchgate.net

Table 1: Calculated Activation Parameters for Fries Rearrangement in Methanesulfonic Acid This table presents experimentally derived activation parameters for a reaction using methanesulfonic acid as a catalyst, illustrating the types of energetic data obtained in reactivity studies.

| Parameter | Value |

|---|---|

| Enthalpy of Activation (ΔH++) | 99.4 kJ mol⁻¹ |

| Entropy of Activation (ΔS++) | -197 J mol⁻¹ K⁻¹ |

Data sourced from a study on the Fries rearrangement of phenyl acetate in methanesulfonic acid. researchgate.net

The three-dimensional structure and conformational flexibility of this compound are determined by rotations around its single bonds, primarily the C-S bond linking the phenyl ring to the sulfonic acid group and the C-C bond of the ethyl substituent. Theoretical calculations can identify stable conformers and the energy barriers between them.

For the parent methanesulfonic acid, two stable conformers have been identified through high-level calculations. researchgate.net The structure of this compound is more complex. Intramolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, will govern the preferred orientation of the ethyl group relative to the sulfonate group. The ethylphenyl chain is largely non-polar, suggesting that hydrophobic interactions play a significant role in its behavior, particularly in how it interacts with other molecules. nih.gov The amphipathic nature of the molecule, with a polar sulfonic acid head and a non-polar ethylphenyl tail, is a key feature that conformational analysis can explore. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing a dynamic picture of their interactions with their environment, especially with solvent molecules. nih.gov These simulations are crucial for understanding how a solvent influences the stability, reactivity, and aggregation of solute molecules. wikipedia.org

An MD simulation of pure methanesulfonic acid has revealed detailed information about its thermodynamic, structural, and dynamical properties, including density, viscosity, and the significant role of hydrogen bonding. nih.gov The simulations showed that MSA molecules form chain-like structures in the condensed phase through strong hydrogen bonds. nih.govwikimedia.org

For this compound in a solvent like water, MD simulations could predict how the non-polar ethylphenyl group affects the surrounding water structure. It is expected that the ethylphenyl group would induce local ordering of water molecules, a phenomenon known as hydrophobic solvation. These simulations can also calculate key thermodynamic properties related to solvation, such as the free energy of solvation, which quantifies the molecule's solubility. The simulations would model the balance between the strong, favorable interactions of the sulfonic acid group with water and the less favorable interactions of the hydrocarbon portion.

Table 2: Selected Properties of Methanesulfonic Acid from Molecular Dynamics Simulations This table shows properties of the parent compound, methanesulfonic acid, which serve as a baseline for predicting the behavior of its derivatives.

| Property | Value |

|---|---|

| Calculated Density (solid) | 1.65 g/cm³ wikimedia.org |

| Liquid Density | 1.48 g/cm³ wikimedia.org |

| pKa | -1.9 wikipedia.orgorientjchem.org |

These values provide a reference for how the addition of a 4-ethylphenyl group might alter the physical and chemical properties.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially DFT, are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govtandfonline.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

A combination of vibrational spectroscopy and periodic DFT calculations has been successfully applied to investigate the structure of methanesulfonic acid in both liquid and solid states. nih.govnih.gov The calculations accurately reproduced the experimental spectra, particularly the modes associated with the methyl and sulfonate groups, and confirmed that hydrogen bonding is significantly stronger in the solid state. nih.govnih.gov

For this compound, similar computational approaches could predict its full vibrational spectrum. The calculated spectrum would show characteristic peaks for the sulfonic acid group (S=O and S-OH stretching), as well as peaks corresponding to the vibrations of the ethyl-substituted benzene (B151609) ring (C-H stretching, C=C ring stretching, and substitution patterns in the "fingerprint" region). By comparing the calculated spectrum of the derivative to that of the parent MSA, specific shifts and new bands arising from the 4-ethylphenyl group can be identified. For example, the C-S stretching frequency would be influenced by the aromatic ring, and new modes for the ethyl group would appear.

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately calculated. tandfonline.comnih.gov Such calculations for this compound would predict the chemical shifts for the aromatic protons, the ethyl group protons, and the carbons in the molecule, aiding in the assignment of experimental NMR data.

Table 3: Computationally Predicted Vibrational Frequencies for Methanesulfonic Acid This table provides examples of vibrational modes for the parent acid, methanesulfonic acid, calculated using DFT. These serve as a basis for predicting the spectrum of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Asymmetric S=O Stretch | ~1190 researchgate.net |

| Symmetric S=O Stretch | ~985 researchgate.net |

| S-OH Stretch | ~907 researchgate.net |

| C-S Stretch | ~772 researchgate.net |

Frequencies are based on experimental and theoretical studies of methanesulfonic acid and are subject to shifts upon substitution. researchgate.net

Environmental and Sustainable Aspects of 4 Ethylphenyl Methanesulfonic Acid Chemistry

Green Chemistry Principles in Synthesis and Application

The twelve principles of green chemistry provide a framework for creating safer, more efficient, and environmentally benign chemical processes. researchgate.netyoutube.comyoutube.com The synthesis of (4-Ethylphenyl)methanesulfonic acid, typically achieved through the electrophilic aromatic sulfonation of ethylbenzene (B125841), can be evaluated against these principles to identify areas for sustainable innovation.

Traditional Synthesis and Green Chemistry Challenges: The conventional synthesis involves reacting ethylbenzene with potent sulfonating agents like fuming sulfuric acid (oleum) or sulfur trioxide (SO₃). utwente.nlacs.org This method, while effective, presents several environmental and safety challenges:

Hazardous Reagents: Oleum and SO₃ are highly corrosive and hazardous, requiring stringent handling protocols. utwente.nlajgreenchem.com

Energy Intensive: The sulfonation reaction is extremely fast and highly exothermic, necessitating significant energy input for cooling and process control to prevent unwanted side reactions and thermal degradation. utwente.nlutwente.nl

Applying Green Principles for a Sustainable Approach:

Catalysis over Stoichiometric Reagents: A core green principle is the use of catalysts to reduce waste. researchgate.net Research into sulfonation has explored reusable solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄), as alternatives to large quantities of sulfuric acid. ajgreenchem.com These heterogeneous catalysts are easier to separate from the reaction mixture, can be recycled multiple times, and reduce the generation of acidic waste streams. ajgreenchem.com Methanesulfonic acid (MSA) itself is recognized as a green acid catalyst in other organic transformations, such as Pictet-Spengler reactions and the synthesis of quinolines, highlighting a trend toward less corrosive and biodegradable acid catalysts. nih.govresearchgate.net

Energy Efficiency and Process Intensification: To manage the high reactivity and improve energy efficiency, modern production has moved towards "process intensification." utwente.nl Technologies like falling film reactors and rotor-stator spinning disc reactors (SDRs) offer superior mass and heat transfer compared to traditional batch reactors. acs.orgresearchgate.net This allows for precise temperature control, shorter reaction times, and significantly improved selectivity, thereby minimizing energy consumption and waste. utwente.nlresearchgate.net

Designing for Degradation: this compound, as a linear alkylbenzene sulfonate, is designed to be a surfactant. Green chemistry principles encourage designing products that degrade into innocuous substances after their intended use. researchgate.netnih.gov Its structure, featuring a linear ethyl group, is more amenable to biodegradation compared to the highly branched alkylbenzene sulfonates that were phased out due to environmental persistence. mpob.gov.myhibiscuspublisher.com

Biotransformation and Environmental Fate Studies

While specific environmental studies on this compound are limited, extensive research on the broader class of linear alkylbenzene sulfonates (LAS) provides a strong basis for understanding its likely environmental behavior. LAS are among the most studied surfactants in the world. hibiscuspublisher.com

Biodegradation Pathway: The biodegradation of LAS is a well-documented process that occurs readily under aerobic conditions. industrialchemicals.gov.auresearchgate.net The accepted pathway proceeds as follows:

Omega- and Beta-Oxidation: Microbial attack begins at the terminal end of the alkyl chain (the ethyl group in this case) and proceeds to shorten it, forming sulfophenyl carboxylates (SPCs) as intermediates. researchgate.net

Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, microorganisms cleave the benzene (B151609) ring.

Desulfonation: The final step is the removal of the sulfonate group, which is utilized by microbes as a source of sulfur, ultimately leading to the complete mineralization of the molecule to carbon dioxide, water, and sulfate. researchgate.net

Due to the short, linear nature of its ethyl group, this compound is expected to be readily biodegradable. Studies on LAS with longer alkyl chains (C10-C13) show rapid degradation in environmental systems. For instance, C12-LAS has been observed to have a primary degradation half-life of 4-7 days in marine water and undergoes rapid mineralization in aerobic soils. industrialchemicals.gov.auresearchgate.net It is anticipated that this compound would exhibit similar or even faster degradation rates due to its shorter alkyl chain.

Environmental Partitioning: Like other LAS, this compound is expected to be water-soluble and dissociate into its sulfonate anion in the environment. industrialchemicals.gov.au As an anionic surfactant, it will have a tendency to partition from the water column and adsorb to organic carbon in sewage sludge and sediments. industrialchemicals.gov.au However, its ready biodegradability prevents long-term accumulation and it is not expected to undergo long-range environmental transport. industrialchemicals.gov.au

Waste Minimization and Resource Efficiency in Production and Use

Improving resource efficiency and minimizing waste are critical for the economic and environmental sustainability of chemical production. In the synthesis of this compound from ethylbenzene, the primary sources of waste and inefficiency are byproduct formation and energy-intensive process conditions.

Process Intensification for Waste Reduction: The sulfonation of ethylbenzene is a competitive reaction where the desired mono-sulfonated product can react further to form di-sulfonated byproducts, which are considered impurities. utwente.nlresearchgate.net The reaction is mixing-sensitive, meaning that poor mixing can lead to localized areas of high sulfonating agent concentration, promoting this unwanted secondary reaction. researchgate.net

Research using rotor-stator spinning disc reactors (SDRs) has demonstrated that process intensification through enhanced mixing can significantly improve selectivity and thus minimize waste. As shown in the table below, increasing the mixing intensity (by increasing the reactor's rotational speed) leads to a marked increase in the selectivity for the desired mono-sulfonated product. researchgate.net

| Rotational Speed (rpm) | Selectivity for Mono-sulfonated Product (%) | Molar Flow Ratio (Ethylbenzene:FSA) |

|---|---|---|

| 50 | 85.2 | 1.0 |

| 1000 | 92.5 | 1.0 |

| 3000 | 94.8 | 1.0 |

| 6000 | 96.1 | 1.0 |

| 9000 | 97.0 | 1.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.